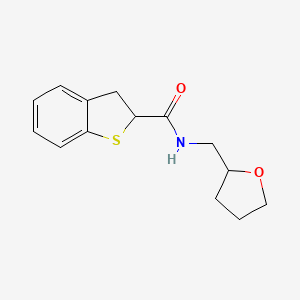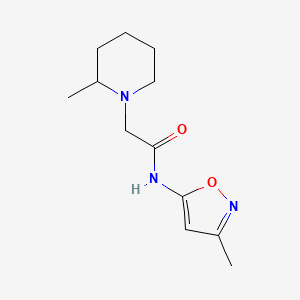
N-quinolin-3-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-3-ylpyridine-2-carboxamide, also known as Q compound, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of Q compound is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in disease progression. For example, Q compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylase, which is involved in gene expression.
Biochemical and Physiological Effects:
Q compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi. Q compound has been shown to have antioxidant properties and has been shown to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Q compound has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been extensively studied and its properties are well-characterized. Q compound has been shown to have a wide range of potential therapeutic applications. However, there are also some limitations to using Q compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with. Q compound has also been shown to have poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on Q compound. One area of research is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential use in treating cancer. There is also potential for Q compound to be used as a tool in chemical biology research, as it has been shown to inhibit various enzymes and proteins. Finally, there is potential for further optimization of the synthesis method to improve the yield and solubility of Q compound.
Synthesemethoden
The synthesis of Q compound involves the reaction between 2-amino-3-cyanopyridine and 2-chloroquinoline-3-carbaldehyde. The reaction takes place in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography. The yield of Q compound is reported to be around 70-80%.
Wissenschaftliche Forschungsanwendungen
Q compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. Q compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-quinolin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(14-7-3-4-8-16-14)18-12-9-11-5-1-2-6-13(11)17-10-12/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZZMJPFHUPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

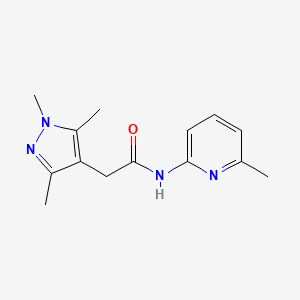
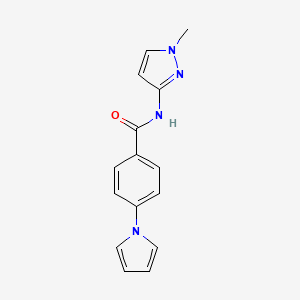
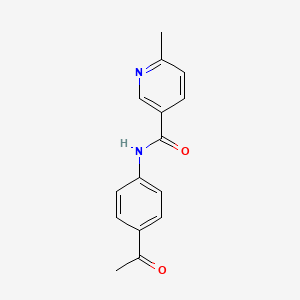
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
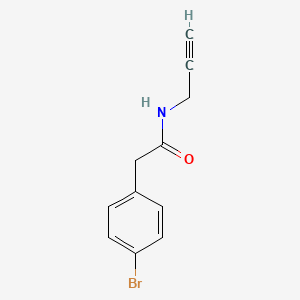
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)

![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
